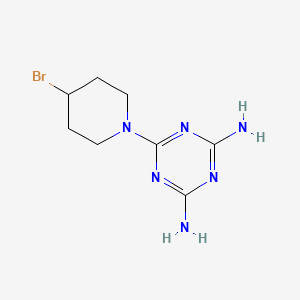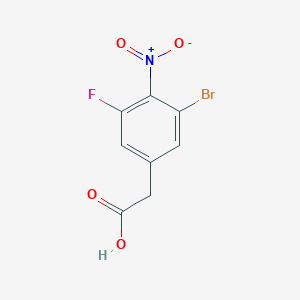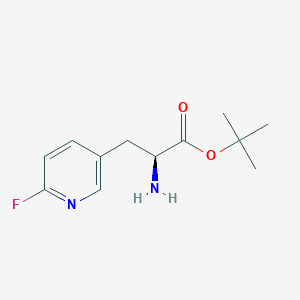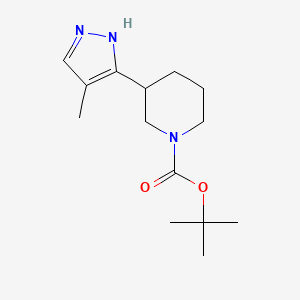
2-(1-Chloroethyl)-3,5-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Chloroethyl)-3,5-dimethylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound is notable for its chloroethyl and dimethyl substituents, which can significantly influence its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-3,5-dimethylpyridine typically involves the chlorination of 3,5-dimethylpyridine followed by the introduction of the chloroethyl group. One common method involves the reaction of 3,5-dimethylpyridine with acetaldehyde and hydrochloric acid under controlled conditions to introduce the chloroethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Chloroethyl)-3,5-dimethylpyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chloroethyl group can be a site for nucleophilic substitution, where nucleophiles replace the chlorine atom.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, amines, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used. These reactions often require catalysts like iron or aluminum chloride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include 2-(1-Hydroxyethyl)-3,5-dimethylpyridine or 2-(1-Aminoethyl)-3,5-dimethylpyridine.
Electrophilic Aromatic Substitution: Products include nitro, sulfo, or halogenated derivatives of the original compound.
Oxidation and Reduction: Products vary depending on the specific conditions but can include alcohols, ketones, or fully reduced hydrocarbons.
Aplicaciones Científicas De Investigación
2-(1-Chloroethyl)-3,5-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the modification of biological molecules or as a precursor in the synthesis of biologically active compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1-Chloroethyl)-3,5-dimethylpyridine involves its interaction with various molecular targets. The chloroethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the modification of proteins, nucleic acids, or other cellular components, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Chloroethyl)pyridine: Lacks the dimethyl groups, which can affect its reactivity and applications.
3,5-Dimethylpyridine: Lacks the chloroethyl group, making it less reactive in nucleophilic substitution reactions.
2-(1-Bromoethyl)-3,5-dimethylpyridine: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and the types of reactions it undergoes.
Uniqueness
2-(1-Chloroethyl)-3,5-dimethylpyridine is unique due to the presence of both the chloroethyl and dimethyl groups. This combination of substituents provides a distinct set of chemical properties and reactivity patterns, making it valuable in various applications.
Propiedades
Fórmula molecular |
C9H12ClN |
|---|---|
Peso molecular |
169.65 g/mol |
Nombre IUPAC |
2-(1-chloroethyl)-3,5-dimethylpyridine |
InChI |
InChI=1S/C9H12ClN/c1-6-4-7(2)9(8(3)10)11-5-6/h4-5,8H,1-3H3 |
Clave InChI |
RVLGHNWWURUKCE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1)C(C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B13121228.png)
![2,6-Diamino-N-(4-(5-fluorobenzo[d]thiazol-2-yl)-2-methylphenyl)hexanamidehydrochloride](/img/structure/B13121239.png)
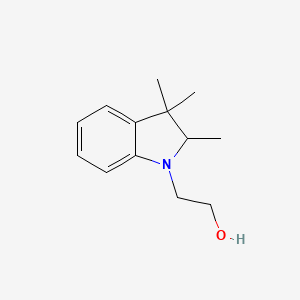
![2H-pyrimido[1,2-a]pyrimidin-2-one](/img/structure/B13121266.png)

